molecular formula C13H15ClN2O B11949276 3-(4-Chlorophenyl)-1,1-diallylurea CAS No. 52696-90-9

3-(4-Chlorophenyl)-1,1-diallylurea

Cat. No.: B11949276
CAS No.: 52696-90-9
M. Wt: 250.72 g/mol
InChI Key: VYCAHPBJVVVEBW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,1-diallylurea is an organic compound with the molecular formula C13H15ClN2O . Its structure features a urea core that is substituted with a 4-chlorophenyl group and two allyl groups . The compound is identified by the CAS Number (provided upon inquiry) and other key identifiers include its SMILES notation (C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl) and InChIKey (VYCAHPBJVVVEBW-UHFFFAOYSA-N) . This compound is of significant interest in materials science research, particularly in the development of advanced polymers. It serves as a key precursor or functional group contributor in the synthesis of specialized glycolurils . These glycoluril derivatives are valuable components in various resin compositions, including epoxy resins, polyester resins, and silicone resins, which are used in applications such as semiconductor encapsulation and optical materials . Researchers value this compound for its potential to introduce cross-linking sites and modify polymer properties via its diallyl functional groups . This product is intended for chemical synthesis and materials research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52696-90-9

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,1-bis(prop-2-enyl)urea

InChI

InChI=1S/C13H15ClN2O/c1-3-9-16(10-4-2)13(17)15-12-7-5-11(14)6-8-12/h3-8H,1-2,9-10H2,(H,15,17)

InChI Key

VYCAHPBJVVVEBW-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 3 4 Chlorophenyl 1,1 Diallylurea and Analogues

Classical Approaches to Urea (B33335) Synthesis: Historical Perspectives and Modern Adaptations

Traditional methods for urea synthesis have been instrumental in the development of a vast array of chemical entities, from pharmaceuticals to agrochemicals. researchgate.netnih.gov These approaches, while effective, often rely on hazardous reagents and generate significant waste.

Isocyanate Intermediate Pathways

The synthesis of ureas almost invariably proceeds through an isocyanate intermediate. nih.govbeilstein-journals.org When a desired isocyanate is commercially available or easily synthesized, its reaction with an appropriate amine provides a direct and efficient route to the target urea. commonorganicchemistry.com This method is particularly straightforward, often requiring only the mixing of the two reagents in a suitable solvent at room temperature without the need for a base. commonorganicchemistry.com The Curtius rearrangement offers another pathway to isocyanates from carboxylic acids, further expanding the scope of this synthetic strategy. commonorganicchemistry.com

Contemporary "Green" Synthetic Methodologies

In response to growing environmental concerns, the focus of synthetic chemistry has shifted towards the development of sustainable and "green" methodologies. researchgate.net These approaches prioritize the use of non-toxic, renewable resources and aim to minimize waste generation. researchgate.netresearchgate.net

Carbon Dioxide (CO2) Utilization in Urea Formation

The use of carbon dioxide (CO2) as a C1 building block for chemical synthesis is a highly attractive strategy due to its abundance, non-toxicity, and renewable nature. acs.orgresearchgate.net Significant progress has been made in developing methods for the direct synthesis of ureas from CO2 and amines. acs.orgnih.gov

A notable advancement in CO2 utilization involves the reaction of silylamines with CO2. This method provides a facile route to a wide range of N,N'-diaryl, dialkyl, and alkyl-aryl ureas. researchgate.netnih.gov The reaction typically proceeds through the initial formation of a silylcarbamate intermediate, which then reacts with another equivalent of silylamine under thermal conditions to produce the thermodynamically favored urea and a disilyl ether byproduct. researchgate.netnih.gov This protocol has been successfully applied to the synthesis of various ureas, including those with chiral centers and macrocyclic structures. nih.gov The use of silylamines avoids the in-situ generation of water, which can deactivate certain catalysts. nii.ac.jp

An oxovanadium(V) compound has been shown to be an effective catalyst for the synthesis of ureas from disilylamines and CO2 under ambient pressure, demonstrating broad substrate scope and scalability. nii.ac.jp This catalytic system can also be applied to the synthesis of unsymmetrical and chiral ureas. nii.ac.jp

EntryAmine SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
1AnilineFeCl3/TBDTHF11093 acs.org
2n-HexylamineTBD-100- unipr.it
3Disilylamine (alkyl)NH4VO3--Good nii.ac.jp

A more direct approach involves the use of hydrosilanes to promote the formation of ureas from amines and CO2 without the need for pre-synthesized silylamines. acs.orgnih.gov This multicomponent reaction, often catalyzed by a base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and an additive like ferric chloride, proceeds through the in-situ formation of a silylamine. acs.org This is followed by nucleophilic addition to CO2, a silicon migration step, and subsequent substitution to form the urea product. acs.org This method offers a streamlined process for accessing a variety of aryl- and alkyl-substituted ureas. acs.orgplu.edu

EntryAmineHydrosilaneCatalyst/AdditiveYield (%)Reference
1AnilinePhenylsilaneTBD/FeCl393 acs.org

Phosgene-Free and Metal-Free Synthetic Innovations

Traditional urea synthesis often relies on hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net To circumvent these issues, significant research has been dedicated to developing phosgene-free and metal-free alternatives for the synthesis of unsymmetrical ureas.

One prominent metal-free approach involves the use of hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), to mediate the coupling of amides and amines. mdpi.com This method avoids toxic transition metal catalysts and harsh reaction conditions. mdpi.com The reaction proceeds under mild conditions with a broad substrate scope, accommodating various primary and secondary amines as well as primary benzamides. mdpi.com

Another innovative metal-free strategy utilizes carbon dioxide (CO₂) as a C1 building block. organic-chemistry.org This approach allows for the synthesis of diverse symmetrical and unsymmetrical ureas at atmospheric pressure and room temperature. organic-chemistry.org The reaction of arylamines with CO₂ in the presence of a dehydrating agent can generate isocyanates in situ, which are then trapped by amines to form the desired urea derivatives. researchgate.net

The Hofmann rearrangement of primary amides, facilitated by reagents like phenyliodine diacetate in the presence of an ammonia (B1221849) source, provides another metal-free route to N-substituted ureas. organic-chemistry.org This transformation proceeds through an isocyanate intermediate generated in situ. organic-chemistry.org

Deep Eutectic Solvents (DES) and Ultrasound-Assisted Synthesis

In the quest for greener and more sustainable chemical processes, deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic compounds. nih.gov DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a liquid with a lower melting point than the individual components. nih.gov Their low cost, biodegradability, and low vapor pressure make them attractive for organic synthesis. nih.gov

The synthesis of unsymmetrical urea derivatives has been successfully demonstrated using DESs. For instance, the reaction of phenyl isocyanate with a variety of amines in a choline (B1196258) chloride-based DES has been shown to produce ureas in high yields. researchgate.net The DES can often be recycled and reused multiple times without a significant loss in catalytic activity. researchgate.net

Combining DES with ultrasound irradiation offers a synergistic approach to enhance reaction rates and efficiency. nih.govmdpi.com Ultrasound-assisted extraction using DES has been shown to improve the extraction of bioactive compounds from natural sources. nih.govnih.gov This technology can accelerate mass transfer and shorten reaction times. nih.gov While direct examples of ultrasound-assisted synthesis of 3-(4-chlorophenyl)-1,1-diallylurea in DES are not prevalent in the reviewed literature, the principles suggest a viable and efficient green synthetic route.

Advanced Synthetic Transformations for Unsymmetrical Urea Construction

Beyond direct coupling methods, several advanced synthetic transformations have been adapted and refined for the construction of unsymmetrical ureas, providing access to a wide range of structurally diverse molecules.

Coupling Reactions of Amines and Amides

The direct coupling of amines and amides represents a powerful and atom-economical strategy for forming the urea bond. Iron-catalyzed dehydrogenative coupling of formamides and amines has been developed for the synthesis of unsymmetrical ureas. rsc.orgrsc.org This method is advantageous as it produces dihydrogen (H₂) as the only byproduct. rsc.org Mechanistic studies suggest the reaction proceeds through the dehydrogenation of the formamide (B127407) to an isocyanate, which then reacts with an amine. rsc.org

Palladium-catalyzed cross-coupling reactions have also been extensively explored. For instance, the coupling of aryl chlorides and triflates with sodium cyanate, catalyzed by a palladium complex, allows for the one-pot synthesis of unsymmetrical N,N′-di- and N,N,N′-trisubstituted ureas. organic-chemistry.org This method is tolerant of a wide array of functional groups. organic-chemistry.org

Furthermore, metal-free coupling of amides and amines using hypervalent iodine reagents, as mentioned previously, provides a valuable alternative to transition metal-catalyzed methods. mdpi.com

Curtius Rearrangement-Based Approaches for Urea Derivatives

The Curtius rearrangement is a classical and versatile reaction for the synthesis of amines, carbamates, and ureas. wikipedia.org The reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile, such as an amine, to yield a urea derivative. wikipedia.orgnih.gov A significant advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry. nih.gov

Modern modifications of the Curtius rearrangement often employ safer and more convenient azide sources, such as diphenylphosphoryl azide (DPPA). organic-chemistry.org The reaction of N-acylbenzotriazoles with DPPA, followed by the addition of an amine, provides a high-yielding route to a diverse range of ureas. organic-chemistry.org This one-pot procedure avoids the isolation of potentially hazardous acyl azide and isocyanate intermediates. organic-chemistry.org

The development of operationally simple modifications has further enhanced the utility of the Curtius rearrangement for synthesizing unsymmetrical ureas, overcoming issues such as the hydrolysis of isocyanates. acs.org

Multicomponent Reaction (MCR) Strategies for Urea Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient pathway to molecular diversity. MCRs are particularly well-suited for the construction of complex urea scaffolds.

While specific MCRs for the direct synthesis of this compound are not explicitly detailed in the provided search results, the general principles of MCRs are applicable. For instance, a one-pot reaction involving an amine, an isocyanate (which could be generated in situ), and a third component could lead to diverse urea derivatives. The electrochemical synthesis of urea from CO₂ and nitrogenous species is an emerging area that can be considered a form of MCR, involving multiple components and electron transfer steps to form the C-N bond. researchgate.net The development of efficient electrocatalysts is crucial for the advancement of this technology. nih.gov

The exploration of MCRs remains a promising avenue for the rapid and efficient generation of libraries of urea-containing compounds for various applications.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 3-(4-Chlorophenyl)-1,1-diallylurea, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for a complete structural assignment.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known structure and data from analogous compounds.

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, vinylic, and allylic protons are anticipated. The 4-chlorophenyl group would exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons on the diallyl groups would present more complex signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are expected to appear as a doublet. The terminal vinylic protons (=CH₂) would likely be seen as two separate multiplets, and the internal vinylic proton (-CH=) would appear as a multiplet due to coupling with the adjacent methylene and terminal vinyl protons. A broad singlet corresponding to the N-H proton of the urea (B33335) linkage would also be present.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Ar-H (ortho to Cl)~ 7.3d2H
Ar-H (meta to Cl)~ 7.2d2H
N-HVariable, broads1H
-CH=CH₂~ 5.7-5.9m2H
=CH₂ (trans)~ 5.2d2H
=CH₂ (cis)~ 5.1d2H
N-CH₂-~ 3.9d4H

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the urea, the aromatic carbons, and the carbons of the diallyl groups. The carbonyl carbon (C=O) typically appears in the range of δ 150-160 ppm. The aromatic carbons would show four distinct signals due to the symmetry of the 4-chlorophenyl ring. The carbon bearing the chlorine atom would be shifted downfield, while the other aromatic carbons would appear in the typical aromatic region (δ 120-140 ppm). The vinylic carbons would also give rise to distinct signals, with the internal carbon (-CH=) and the terminal carbon (=CH₂) appearing in the olefinic region (δ 115-135 ppm). The allylic carbon (N-CH₂) would be found further upfield.

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=O~ 155
Ar-C (C-Cl)~ 129
Ar-C (C-N)~ 138
Ar-CH (ortho to Cl)~ 128
Ar-CH (meta to Cl)~ 120
-CH=CH₂~ 133
=CH₂~ 117
N-CH₂-~ 48

Note: This is a predicted data table. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the urea and allyl moieties. A strong absorption band corresponding to the C=O stretching of the urea group is expected around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ range. The presence of the allyl groups would be confirmed by C=C stretching absorptions around 1645 cm⁻¹ and vinylic C-H stretching bands above 3000 cm⁻¹. The C-Cl stretching of the chlorophenyl group would be visible in the fingerprint region, typically between 700 and 800 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3200-3400
Vinylic C-HStretch3010-3095
C=O (Urea)Stretch1640-1680
C=C (Alkene)Stretch~ 1645
C-NStretch1200-1400
C-ClStretch700-800

Note: This table presents expected absorption ranges. Actual experimental values may have slight variations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular weight is 250.73 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 251.09.

Analysis of phenylurea herbicides by mass spectrometry has shown common fragmentation pathways. acs.org The fragmentation of this compound would likely involve cleavage of the C-N bonds. A characteristic fragmentation pattern for N,N'-substituted ureas is the cleavage of the C-N bond with the elimination of an isocyanate moiety. nih.gov Another common fragmentation pathway for N',N'-dialkyl ureas is the loss of the dialkylamine group. acs.orgnih.gov

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺251.09458
[M+Na]⁺273.07652
[M-H]⁻249.08002
[M+NH₄]⁺268.12112
[M+K]⁺289.05046

Source: PubChem CID 5000980 uni.lu

X-ray Crystallography for Solid-State Structural Elucidation

Should suitable crystals of this compound be grown, X-ray diffraction analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements of the crystal lattice. This information is fundamental to solving the crystal structure and understanding the packing of the molecules in the solid state. For example, related urea derivatives have been found to crystallize in various systems, with hydrogen bonding playing a significant role in the crystal packing.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Packing Motifs

In the absence of experimental crystallographic data for this compound, the analysis of its intermolecular interactions relies on the understanding of similar urea-based compounds and the functional groups present in the molecule. The primary sites for intermolecular interactions are the urea moiety (-NH-C(=O)-N<) and the 4-chlorophenyl group.

Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding. The secondary amine proton (N-H) of the urea group is a classic hydrogen bond donor. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This donor-acceptor pair is highly likely to form N-H···O hydrogen bonds, which are a dominant feature in the crystal packing of most urea derivatives. These interactions can lead to the formation of one-dimensional chains or tapes, a common packing motif for molecules containing the urea functional group.

Additionally, the chlorine atom of the 4-chlorophenyl ring can act as a weak hydrogen bond acceptor, potentially forming C-H···Cl interactions with hydrogen atoms from the allyl groups or the phenyl ring of neighboring molecules. The aromatic ring itself can also participate in weak C-H···π interactions.

The following table summarizes the potential intermolecular interactions:

Interaction TypeDonorAcceptor
Strong Hydrogen Bond N-H (urea)C=O (urea)
Weak Hydrogen Bond C-H (allyl, phenyl)Cl
Weak Interaction C-H (allyl, phenyl)π-system (phenyl)

Table 2: Potential Intermolecular Interactions in this compound

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be determined by the torsion angles around its single bonds. The most significant conformational flexibility arises from the rotation around the C-N bonds of the urea group and the C-C bonds of the diallyl substituents.

The conformation of the urea moiety itself is generally planar or near-planar to maximize resonance stabilization. The relative orientation of the 4-chlorophenyl ring and the diallyl groups with respect to this urea plane would be a key conformational feature. The torsion angle between the plane of the phenyl ring and the plane of the urea group is of particular interest. In many similar structures, a twisted conformation is observed to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the urea nitrogen.

The two allyl groups introduce further conformational possibilities. The orientation of these groups will be influenced by steric factors and weak intramolecular and intermolecular interactions. It is expected that in the solid state, the molecule adopts a conformation that represents a low-energy state, balancing the intramolecular steric repulsions and maximizing the favorable intermolecular packing interactions.

A detailed quantitative description of the solid-state conformation, including specific torsion angles, would require experimental determination through single-crystal X-ray diffraction.

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometry, vibrational frequencies, and various electronic properties. For 3-(4-Chlorophenyl)-1,1-diallylurea, DFT calculations can reveal critical information about its stability and chemical reactivity. sci-hub.se Although specific DFT studies on this exact molecule are not prevalent in the literature, analyses of related chlorophenyl and urea (B33335) derivatives provide a strong basis for understanding its properties. sci-hub.senih.gov

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution on a molecule, identifying regions that are electron-rich or electron-poor. researchgate.net The MEP map helps in predicting sites for electrophilic and nucleophilic attack.

In a typical MEP map for a compound like this compound, distinct color-coded regions would be observed:

Red Regions (Negative Potential): These areas indicate a high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential is expected around the carbonyl oxygen atom of the urea group due to the presence of lone pair electrons. The chlorine atom on the phenyl ring would also contribute to a region of negative potential. researchgate.net

Blue Regions (Positive Potential): These areas signify low electron density or an excess of positive charge, making them targets for nucleophilic attack. The hydrogen atom attached to the urea nitrogen (N-H) would be the most prominent site of positive potential. researchgate.net

Green/Yellow Regions (Neutral Potential): These represent areas of near-neutral electrostatic potential, typically found over the carbon backbone of the allyl groups and the phenyl ring.

This distribution of electrostatic potential is key to understanding the molecule's non-covalent interactions and its reactivity patterns in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a fundamental descriptor of a molecule's chemical reactivity and kinetic stability. irjweb.com

HOMO: As the orbital containing the most loosely held electrons, the HOMO represents the ability to donate an electron. Its energy level correlates with the ionization potential. In this compound, the HOMO is likely distributed over the electron-rich 4-chlorophenyl ring and the urea moiety.

LUMO: As the lowest energy empty orbital, the LUMO represents the ability to accept an electron. Its energy level is related to the electron affinity. The LUMO is expected to be localized over the carbonyl group and the aromatic ring.

Energy Gap (ΔE): A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and more chemically reactive. irjweb.comresearchgate.net

While the precise ΔE for this compound is not published, studies on similar N,N'-substituted urea derivatives show that modifications to the substituent groups can tune this energy gap, thereby altering the molecule's stability and reactivity. researchgate.netosjournal.org

Table 1: Theoretical Global Reactivity Descriptors Based on HOMO-LUMO Energies This table presents a conceptual framework of descriptors that would be calculated from HOMO and LUMO energies. The values are illustrative.

Descriptor Formula Significance
HOMO Energy (EHOMO) - Electron-donating ability
LUMO Energy (ELUMO) - Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity, stability
Ionization Potential (I) -EHOMO Energy to remove an electron
Electron Affinity (A) -ELUMO Energy released when adding an electron
Global Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Potential (μ) -(I + A) / 2 Electron escaping tendency
Global Electrophilicity (ω) μ2 / 2η Propensity to accept electrons

Molecular Dynamics (MD) Simulations and Conformational Searching

Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. pnas.org For a flexible molecule like this compound, with its two rotatable allyl groups and the phenyl ring, MD simulations are invaluable for exploring its conformational landscape.

Simulations would reveal the preferred spatial arrangements (conformations) of the molecule, the energy barriers between different conformations, and its dynamic behavior in various environments, such as in solution. nih.gov Studies on related urea compounds show that such simulations can clarify how the molecule interacts with its surroundings, for instance, by forming hydrogen bonds with solvent molecules or interacting with biological targets. nih.govnih.gov The root-mean-square deviation (RMSD) from simulations can indicate the stability of the molecule's conformation over the simulation period. mdpi.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. While a crystal structure for this compound is not available, analysis of structurally similar compounds containing a 4-chlorophenyl group provides insight into the expected interactions. nih.govkayseri.edu.trresearchgate.net

The primary intermolecular contacts anticipated for this molecule would be:

H···H contacts: Typically the most abundant interaction, arising from the numerous hydrogen atoms on the allyl and phenyl groups. In similar structures, these can account for nearly 50% of the surface area. nih.govnih.gov

C···H/H···C contacts: These represent van der Waals interactions between carbon and hydrogen atoms and are also significant contributors, often comprising over 20% of the surface. nih.govkayseri.edu.tr

Cl···H/H···Cl contacts: Interactions involving the chlorine atom are a hallmark of chlorophenyl derivatives and play a crucial role in the crystal packing, often contributing around 8-12%. nih.govkayseri.edu.tr

O···H/H···O contacts: These represent hydrogen bonds or van der Waals interactions involving the carbonyl oxygen and hydrogens on neighboring molecules.

N···H/H···N contacts: The N-H group of the urea can act as a hydrogen bond donor, leading to important N···H interactions that help stabilize the crystal structure. nih.gov

Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Related 4-Chlorophenyl Compound Data adapted from a study on 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole for illustrative purposes. nih.gov

Interaction Type Contribution (%)
H···H 48.7
C···H / H···C 22.2
Cl···H / H···Cl 8.8
O···H / H···O 8.2
N···H / H···N 5.1

Predictive Modeling for Mass Spectral Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule upon ionization is highly dependent on its structure and can be predicted by considering the stability of the resulting fragments. For this compound (molecular weight: ~250.73 g/mol ), the fragmentation in an electrospray ionization (ESI) source would likely proceed from the protonated molecule [M+H]+. nih.gov

Key predicted fragmentation pathways include:

Cleavage of the Urea C-N bond: A common fragmentation pathway for ureas is the cleavage of the C-N bond, which could lead to the elimination of an isocyanate moiety. nih.govresearchgate.net This would result in the formation of a diallylamine (B93489) fragment ion and a 4-chlorophenylisocyanate fragment.

Loss of an Allyl Group: Cleavage of the N-C bond of one of the allyl groups (C₃H₅, mass ≈ 41) is a likely event, leading to a stable fragment ion at [M - 41]+.

McLafferty-type Rearrangement: The allyl groups contain a gamma-hydrogen relative to the urea nitrogen, making a McLafferty-type rearrangement possible, which would lead to the loss of propene (C₃H₆, mass ≈ 42).

Fragmentation of the Chlorophenyl Ring: The aromatic ring is relatively stable, but loss of the chlorine atom or fragments from the ring could occur at higher collision energies.

Table 3: Predicted Adducts and Collision Cross Section (CCS) for this compound Data sourced from computational predictions available on PubChem. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+ 251.09458 157.9
[M+Na]+ 273.07652 164.5
[M-H]- 249.08002 162.5
[M+K]+ 289.05046 160.0
[M]+ 250.08675 160.1

Mechanistic Studies of Biological Interactions in Vitro and Cellular Level

Investigation of Enzymatic Inhibition

Urea (B33335) derivatives are known to interact with a variety of enzymes, and the specific substitutions on the urea scaffold, such as the 4-chlorophenyl and diallyl groups in 3-(4-Chlorophenyl)-1,1-diallylurea, play a crucial role in determining their inhibitory activity and mechanism.

Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046). nih.gov The subsequent decomposition of carbamate releases a second molecule of ammonia, leading to an increase in pH. mdpi.com This enzymatic activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, enabling their survival in the acidic environment of the stomach and contributing to conditions like peptic ulcers and gastritis. nih.govscienceopen.com Consequently, the inhibition of urease is a key strategy in the development of treatments for infections caused by urease-producing microorganisms. nih.govscienceopen.com

While specific kinetic studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights. For instance, studies on other halo-substituted phenyl derivatives have demonstrated potent urease inhibitory activity. nih.gov The kinetic analysis of these related compounds often reveals a mixed type of inhibition. nih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Lineweaver-Burk plots are typically used to determine the mode of inhibition. nih.gov

The general mechanism of urease inhibition by urea analogs often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme or with the sulfhydryl group of cysteine residues that are crucial for catalytic activity. nih.govscienceopen.com The presence of a halogen, like the chlorine atom in the 4-position of the phenyl ring of this compound, can influence the electronic properties of the molecule and its binding affinity to the enzyme's active site.

Beyond urease, urea-based compounds are investigated for their effects on other enzymes relevant to agriculture. For example, some urea derivatives have been studied for their potential to inhibit enzymes in insects and plants. While direct studies on this compound are limited, the broader class of phenylurea compounds has been associated with various biological activities, including herbicidal and insecticidal effects, which are often mediated by enzyme inhibition.

Cellular Assays for Biological Activity (Non-Clinical)

Cellular assays provide a platform to observe the biological effects of a compound on whole cells or organisms in a controlled laboratory setting.

The potential of urea derivatives as antimicrobial and antifungal agents is an active area of research. The 4-chlorophenyl moiety is a common feature in many compounds with demonstrated biological activity.

In vitro antifungal activity of related thiadiazole derivatives containing a 3-chlorophenyl or 4-chlorophenyl group has been reported. researchgate.netresearchgate.net For example, some 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have shown notable antifungal properties. researchgate.net The mechanism of antifungal action for many azole-based compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov Studies on various yeast species, including Candida albicans, have been used to assess the minimum inhibitory concentration (MIC) of such compounds. researchgate.netnih.gov

The following table summarizes the antifungal activity of a related compound, voriconazole, against various yeast species, illustrating the type of data generated in such studies.

Yeast SpeciesGeometric Mean MIC (µg/ml)MIC Range (µg/ml)
Candida species0.030.016-0.5
Data from a study on the in vitro activity of four triazole antifungal drugs. nih.gov

Proposed Molecular Mechanisms of Action Based on Structural Homologies and Computational Data

In the absence of extensive empirical data for this compound, computational methods and analysis of structurally similar compounds offer predictions about its molecular mechanism of action.

Molecular docking studies are frequently employed to predict the binding orientation and affinity of a ligand to the active site of a target protein. For urea-based urease inhibitors, docking simulations often show interactions with the nickel ions and key amino acid residues, such as histidine and cysteine, within the enzyme's active site. nih.gov The 4-chlorophenyl group can participate in hydrophobic and van der Waals interactions, while the urea moiety can form hydrogen bonds, contributing to the stability of the enzyme-inhibitor complex.

Structure-activity relationship (SAR) studies on libraries of urea compounds have provided insights into the chemical features that govern their biological activity. For example, in a study of urea compounds as FGFR1 inhibitors, it was found that electron-withdrawing groups at the meta- or para-position of the phenyl ring were favorable for cytotoxic activity. nih.gov The presence of a hydrogen-bond acceptor in the meta-position was also well-tolerated. nih.gov These findings can be extrapolated to hypothesize about the activity of this compound, which possesses an electron-withdrawing chlorine atom at the para-position.

The diallyl groups on the nitrogen atom introduce conformational flexibility and additional hydrophobic character to the molecule, which can influence its binding to target enzymes and receptors. The predicted octanol-water partition coefficient (XlogP) of 3.0 for this compound suggests a moderate level of lipophilicity, which is often a desirable property for bioavailability and membrane permeability. uni.lu

Potential Applications in Agrochemical and Materials Science Research

Herbicide Development and Evaluation

Phenylurea herbicides are a well-established class of agrochemicals, and 3-(4-Chlorophenyl)-1,1-diallylurea is a structural analog of known herbicides like monuron (B1676734) [3-(4-chlorophenyl)-1,1-dimethylurea]. sigmaaldrich.comnih.gov Research in this area focuses on how the diallyl group, in place of the more common dimethyl groups, influences herbicidal efficacy and selectivity.

The effectiveness of herbicides is often categorized by their application timing relative to the emergence of weeds. Pre-emergent herbicides are applied to the soil before weed seeds germinate, while post-emergent herbicides target weeds that have already emerged. grdc.com.auresearchgate.net

Pre-emergent Activity: For pre-emergent herbicides to be effective, they must be present in the soil moisture to be taken up by the roots of germinating weeds. grdc.com.au The performance of these herbicides is significantly influenced by factors such as soil type, organic matter content, and the amount of rainfall following application, which is necessary to move the herbicide into the weed germination zone. grdc.com.auweedsmart.org.auhartfieldsite.org.au The presence of crop residue or existing vegetation can intercept the herbicide, preventing it from reaching the soil surface and reducing its efficacy. grdc.com.auweedsmart.org.au While specific studies on the pre-emergent activity of this compound are not widely available in the provided search results, its structural similarity to other phenylurea herbicides suggests it may exhibit this type of activity. sigmaaldrich.comnih.gov

Post-emergent Activity: Post-emergent herbicides are applied directly to visible weeds. researchgate.net The success of post-emergent applications depends on factors like weed species, growth stage, and environmental conditions. Phenylurea herbicides can act by inhibiting photosynthesis, leading to the death of the targeted plant. The evaluation of this compound for post-emergent activity would involve assessing its ability to control various weed species after they have germinated.

Table 1: Factors Influencing Herbicide Efficacy

FactorImpact on Pre-emergent ActivityImpact on Post-emergent Activity
Rainfall Essential for moving the herbicide into the soil for root uptake. grdc.com.auhartfieldsite.org.auCan wash the herbicide off the leaves, potentially reducing effectiveness.
Soil Type Affects herbicide binding and movement; performance can vary between sandy and clay soils. mdpi.comLess direct impact compared to pre-emergent applications.
Organic Matter Can bind to the herbicide, reducing its availability for weed uptake. grdc.com.auNot a primary factor.
Stubble/Residue Can intercept the herbicide, preventing it from reaching the soil. grdc.com.auweedsmart.org.auCan shield smaller weeds from spray application.
Weed Growth Stage Targets germinating seeds and very young seedlings. grdc.com.auGenerally more effective on smaller, actively growing weeds.

Beyond acting as lethal herbicides, some chemical compounds can function as plant growth regulators at lower concentrations. They can influence various physiological processes, including cell division, root development, and shoot elongation. The diallyl groups in this compound could potentially interact with plant hormonal pathways. Research in this area would investigate whether this compound, at sublethal doses, could be used to modify crop growth for agricultural benefit, such as increasing branching or altering flowering time.

Pesticidal and Insecticidal Properties

The search for new active ingredients for pesticides and insecticides is ongoing due to the development of resistance in pest populations. While the primary focus for phenylurea compounds has been on their herbicidal effects, their biological activity is not necessarily limited to plants. The lipophilic nature of the 4-chlorophenyl group could facilitate penetration through the insect cuticle. Further research would be needed to screen this compound for activity against a range of common agricultural and public health insect pests.

Urease Inhibitor Technology for Enhanced Nitrogen Use Efficiency

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In agriculture, this process can lead to significant losses of nitrogen from urea-based fertilizers through ammonia volatilization. sdu.dk Urease inhibitors are compounds that can slow down this conversion, allowing more nitrogen to be available for crop uptake. sdu.dk

Compounds containing a urea or thiourea (B124793) fragment are considered natural candidates for urease inhibitors. nih.gov The enzyme is flexible and can bind to large molecules. nih.gov Research has shown that various compounds with structures related to urea can act as moderate to potent urease inhibitors. nih.gov For instance, N-(n-butyl)thiophosphoric triamide (NBPT) and phenyl phosphorodiamidate (PPDA) are well-known urease inhibitors. sdu.dk Given that this compound contains a core urea structure, it is a candidate for investigation as a urease inhibitor. nih.gov Studies would involve in vitro assays to determine its inhibition constant (K_i) against urease from various sources (e.g., jack bean or bacterial) and in-soil studies to evaluate its effectiveness in reducing ammonia loss from fertilizers.

Exploration as Building Blocks for Advanced Materials and Polymers

The two allyl groups (CH₂-CH=CH₂) in the this compound molecule offer reactive sites for polymerization. uni.lu Allyl compounds are known monomers that can undergo polymerization reactions, often initiated by free radicals, to form a variety of polymers. The presence of two allyl groups means this compound could act as a cross-linking agent, creating networked polymer structures with potentially unique thermal and mechanical properties.

The incorporation of the chlorophenyl group into a polymer backbone can also impart specific characteristics, such as increased thermal stability, flame retardancy, and altered solubility. Researchers in materials science could explore the polymerization of this compound, either on its own or as a co-monomer with other monomers, to synthesize novel materials for specialized applications. The properties of the resulting polymers would be highly dependent on the polymerization conditions and the other monomers used. sigmaaldrich.com

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Diallylurea Analogues with Tailored Activities

The structural framework of 3-(4-Chlorophenyl)-1,1-diallylurea offers multiple points for chemical modification, providing a rich opportunity for the design and synthesis of novel analogues with fine-tuned biological activities. Future research in this area should systematically explore the structure-activity relationships (SAR) by modifying the diallyl groups, the chlorophenyl ring, and the urea (B33335) linker.

Modification of the Diallyl Groups: The two allyl groups on the urea nitrogen are key features that can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Future synthetic strategies could involve:

Bioisosteric Replacement: Replacing the allyl groups with other functionalities such as propargyl, cyclopropyl, or other small alkyl or alkenyl chains to probe the steric and electronic requirements of the binding pocket.

Introduction of Polar Groups: Incorporating hydroxyl, amino, or ether functionalities into the allyl chains could enhance water solubility and provide additional hydrogen bonding opportunities with target proteins.

Conformational Restriction: Synthesizing analogues where the two allyl groups are part of a cyclic structure to reduce conformational flexibility. This can lead to higher binding affinity and selectivity.

Modification of the Chlorophenyl Ring: The 4-chlorophenyl moiety is a common feature in many bioactive compounds and plays a crucial role in binding to target proteins, often through hydrophobic and halogen bonding interactions. Future exploration could include:

Varying the Halogen: Replacing the chlorine atom with other halogens like fluorine, bromine, or iodine to modulate the electronic properties and potential for halogen bonding.

Positional Isomers: Moving the chloro substituent to the ortho or meta positions of the phenyl ring to investigate the impact on binding orientation and activity.

Introduction of Other Substituents: Introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring to fine-tune the electronic and steric properties of the molecule. For instance, studies on other N,N'-diarylureas have shown that such substitutions can significantly impact their anti-tumor activity. nih.gov

Hybridization Approaches: A promising strategy involves the hybridization of the diallylurea scaffold with other known pharmacophores to create multi-target ligands. nih.gov For example, combining the this compound core with moieties known to interact with specific kinases or receptors could lead to novel compounds with enhanced or synergistic activities.

Advanced Mechanistic Elucidation of Biological Targets

While the full spectrum of biological targets for this compound remains to be elucidated, the urea functionality is a well-established pharmacophore known to interact with a variety of enzymes and receptors. researchgate.net The urea moiety can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules. researchgate.net

Future research should focus on identifying and validating the specific molecular targets of this compound and its analogues. This can be achieved through a combination of experimental and computational approaches:

Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening to identify binding partners.

Enzymatic and Cellular Assays: Screening the compound against panels of kinases, proteases, and other enzymes, as well as in various cell-based assays to determine its functional effects. For instance, derivatives of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea have been shown to inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer cells. rsc.org

Structural Biology: Co-crystallization of the compound with its target protein or the use of cryo-electron microscopy to obtain high-resolution structural information of the binding mode. This can reveal key interactions and guide the rational design of more potent and selective inhibitors. Mechanistic studies on the reactions of urea with other molecules can provide insights into the fundamental chemical interactions that may occur with biological targets. rsc.orgnih.gov

A study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogues as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor highlights the potential for urea-based compounds to interact with G protein-coupled receptors (GPCRs). nih.gov This suggests that this compound could also be investigated for its activity on GPCRs and other receptor families.

Integration of High-Throughput Screening and Computational Methods for Lead Discovery

The discovery of novel lead compounds based on the this compound scaffold can be significantly accelerated through the integration of high-throughput screening (HTS) and computational methods.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target or in a cellular assay. A library of diallylurea analogues can be synthesized and screened to identify initial "hits" with desired biological activity. The development of robust and miniaturized assays is crucial for the success of HTS campaigns.

Computational Methods: In parallel with or subsequent to HTS, computational approaches can be employed to rationalize the screening results and guide the design of new analogues. These methods include:

Molecular Docking: Predicting the binding mode and affinity of diallylurea analogues to the three-dimensional structure of a target protein.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds.

Pharmacophore Modeling: Identifying the key chemical features responsible for the biological activity and using this information to search for novel scaffolds in virtual libraries.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex to understand the stability of the interaction and the role of solvent molecules.

The integration of HTS and virtual screening (VS) can be particularly powerful. For example, VS can be used to prioritize a subset of a large virtual library for HTS, thereby reducing the cost and effort of experimental screening. Conversely, the data from an HTS campaign can be used to build and refine computational models for subsequent rounds of virtual screening and lead optimization.

Development of Sustainable Synthesis Protocols for Scalable Production

As promising lead compounds emerge from the aforementioned research efforts, the development of sustainable and scalable synthetic protocols will become a critical consideration for their potential translation into clinical candidates. Traditional methods for the synthesis of ureas often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. rsc.org

Future research should focus on developing "green" and efficient synthetic routes to this compound and its analogues. Promising approaches include:

Carbon Dioxide as a C1 Source: Utilizing carbon dioxide as a safe, abundant, and renewable C1 building block for the synthesis of ureas is a highly attractive and environmentally friendly approach. nih.gov

Catalyst-Free Synthesis in Water: Developing synthetic methods that proceed in water as the solvent and without the need for a catalyst would significantly improve the environmental footprint of the synthesis. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better control over reaction parameters, and easier scalability.

Use of Deep Eutectic Solvents (DES): DES are a class of green solvents that are biodegradable, non-toxic, and can act as both the solvent and catalyst in chemical reactions. nih.gov

By focusing on these green and sustainable synthetic strategies, the large-scale production of promising diallylurea-based drug candidates can be achieved in an economically viable and environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-1,1-diallylurea, and how can reaction conditions be optimized for improved yield and purity?

  • Methodological Answer : A two-step nucleophilic substitution is suggested. First, synthesize 4-chlorophenyl isocyanate via phosgenation of 4-chloroaniline under anhydrous conditions. Second, react with diallylamine in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Yield optimization involves monitoring via thin-layer chromatography (TLC) and purification via silica gel column chromatography (hexane/ethyl acetate gradient). Schlenk techniques are critical to exclude moisture, reducing hydrolysis byproducts .

Q. How can spectroscopic techniques (NMR, FT-IR) unambiguously confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Expect allyl proton signals as multiplet peaks at δ 5.1–5.3 ppm (CH2=CH–) and δ 3.8–4.2 ppm (N–CH2–). The 4-chlorophenyl aromatic protons appear as a doublet (δ 7.2–7.4 ppm).
  • 13C NMR : The urea carbonyl (C=O) resonates at δ 155–160 ppm. Allyl carbons show signals at δ 115–125 ppm (CH2=CH–).
  • FT-IR : Key peaks include N–H stretch (3250–3350 cm⁻¹), C=O stretch (1640–1680 cm⁻¹), and C–Cl vibration (750–800 cm⁻¹).
  • Validation requires comparison with simulated spectra from density functional theory (DFT) calculations .

Q. What are the critical physicochemical properties (e.g., solubility, log P) of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Determine via shake-flask method in water, DMSO, and ethanol at 25°C. Expect low aqueous solubility (<1 mg/mL) due to hydrophobic allyl groups.
  • log P (Octanol-Water) : Measure using HPLC retention time correlation or potentiometric titration. Predicted log P ≈ 3.2–3.8, indicating moderate lipophilicity.
  • Melting Point : Use differential scanning calorimetry (DSC); expected range 120–140°C based on analogous urea derivatives .

Advanced Research Questions

Q. How can environmental degradation pathways (e.g., hydrolysis, photolysis) of this compound be systematically evaluated?

  • Methodological Answer :

  • Hydrolysis : Conduct pH-dependent studies (pH 4–9) at 25°C, analyzing degradation products via LC-MS. Use pseudo-first-order kinetics to calculate half-lives.
  • Photolysis : Employ UV-A/B/C light sources with actinometric calibration. Monitor degradation using HPLC-UV and identify radicals via electron paramagnetic resonance (EPR). Include quenchers (e.g., NaN3 for singlet oxygen) to elucidate mechanisms .

Q. What experimental strategies resolve contradictions in reported toxicity data between this compound and its dimethyl analog (Monuron)?

  • Methodological Answer :

  • Comparative Bioassays : Perform parallel acute toxicity tests (e.g., Daphnia magna LC50) under identical conditions (OECD 202).
  • Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to compare metabolic pathways in liver microsomes.
  • Receptor Binding Studies : Conduct competitive assays with isolated chloroplast proteins (e.g., PSII D1 protein) to assess binding affinity differences .

Q. How can structure-activity relationship (SAR) studies optimize the herbicidal efficacy of this compound derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –CF3) on the phenyl ring or vary allyl substituents.
  • Biological Testing : Evaluate inhibition of photosynthetic electron transport in spinach chloroplasts (Hill reaction assay).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with the QB binding site of D1 protein .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported mass spectral fragmentation patterns of this compound metabolites?

  • Methodological Answer :

  • Standardized MS Conditions : Use collision-induced dissociation (CID) energy calibration with reference compounds.
  • Isotopic Labeling : Synthesize deuterated analogs to confirm fragment origins.
  • Multi-Lab Validation : Collaborate via interlaboratory studies to harmonize protocols .

Methodological Tables

Parameter Analytical Method Key Considerations Reference
Purity AssessmentHPLC-UV (C18 column)Mobile phase: 70% MeCN/30% H2O (0.1% TFA)
Acute Toxicity (Fish)OECD 203 GuidelineTest species: Danio rerio; exposure time: 96h
Photolysis Half-LifeUV-Vis SpectrophotometryLight intensity: 450 W/m² (UV-A)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.